molecular formula C39H70F6N6O11 B12091185 PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine

Cat. No.: B12091185
M. Wt: 913.0 g/mol
InChI Key: MCCUAUFXOWFEEM-UHFFFAOYSA-N
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Description

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is a synthetic peptide used primarily in cosmetic applications. It is known for its anti-aging properties and ability to improve skin firmness and elasticity. This compound is part of the Syn®-Tacks peptide complex, which also includes PalmitoylDipeptide-5Diaminohydroxybutyrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is synthesized by combining palmitic acid with amino acids such as lysine, valine, threonine, and diaminobutyric acid. The synthesis involves peptide bond formation through standard solid-phase peptide synthesis (SPPS) techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification methods like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to maintain peptide stability .

Major Products Formed

The major products formed from these reactions are modified peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfonates, while reduction can result in free thiol groups .

Mechanism of Action

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine exerts its effects by stimulating the production of key proteins in the skin’s dermal-epidermal junction (DEJ). It significantly increases the synthesis of Laminin V, Collagen types IV, VII, and XVII, and Integrin β4. This broad-spectrum activity enhances the structural integrity and communication within the skin, leading to improved skin firmness and reduced wrinkles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PalmitoylDipeptide-5DiaminobutyloylHydroxythreonine is unique due to its specific combination of amino acids and its ability to target multiple proteins in the DEJ simultaneously. This broad-spectrum activity makes it particularly effective in improving skin structure and reducing signs of aging .

Properties

Molecular Formula

C39H70F6N6O11

Molecular Weight

913.0 g/mol

IUPAC Name

2-[[4-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7)

InChI Key

MCCUAUFXOWFEEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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